Primaquine Diphosphate

Antimalarial Efficacy Radical Cure Plasmodium vivax

Primaquine diphosphate is the only widely available tissue schizontocide for radical cure of relapsing P. vivax malaria. It uniquely eliminates dormant liver-stage hypnozoites, making it irreplaceable in mass drug administration and chloroquine-resistant regions. Its CYP2D6-dependent activation and G6PD-associated hemolytic risk require screening; when quantitative testing is unavailable, a weekly 0.75 mg/kg regimen offers a viable pathway unlike tafenoquine contraindicated in deficiency. Procure high-purity material to ensure reliable hypnozoitocidal and transmission-blocking efficacy.

Molecular Formula C15H27N3O9P2
Molecular Weight 455.34 g/mol
CAS No. 63-45-6
Cat. No. B1678103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrimaquine Diphosphate
CAS63-45-6
SynonymsPrimaquine Phosphate;  PRIMAQUINE PHOSPHATE;  Primaquine (Diphosphate);  Primaquine bis(phosphate);  Primaquine bisphosphate;  Primaquine Diphosphate;  Primaquine Phosphate;  Boucher and Muir Brand of Primaquine Phosphate;  Diphosphate, Primaquine;  Phosphate, Primaquine; 
Molecular FormulaC15H27N3O9P2
Molecular Weight455.34 g/mol
Structural Identifiers
SMILESCC(CCCN)NC1=C2C(=CC(=C1)OC)C=CC=N2.OP(=O)(O)O.OP(=O)(O)O
InChIInChI=1S/C15H21N3O.2H3O4P/c1-11(5-3-7-16)18-14-10-13(19-2)9-12-6-4-8-17-15(12)14;2*1-5(2,3)4/h4,6,8-11,18H,3,5,7,16H2,1-2H3;2*(H3,1,2,3,4)
InChIKeyGJOHLWZHWQUKAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Primaquine Diphosphate for Radical Cure of Plasmodium vivax: Essential Procurement & Differentiation Guide


Primaquine diphosphate (CAS 63-45-6) is the phosphate salt form of primaquine, a synthetic 8-aminoquinoline derivative with antimalarial properties [1]. It is the only widely available drug for the radical cure of relapsing Plasmodium vivax malaria, acting as a tissue schizontocide against intrahepatic forms (hypnozoites) of the parasite [2]. Despite its unclear precise mechanism, it is known to bind to and alter protozoal DNA [1]. Its short half-life (~5.6 hours) and dependence on CYP2D6 metabolism for activation [3] differentiate it from newer alternatives like tafenoquine.

Why Primaquine Diphosphate Cannot Be Simply Substituted: Critical Differentiation Factors


Primaquine diphosphate's unique pharmacodynamic and pharmacokinetic profile prohibits direct substitution with other antimalarials. Unlike blood schizontocides (e.g., chloroquine, artemisinin derivatives), it is one of only two drugs (with tafenoquine) capable of eliminating dormant liver-stage hypnozoites to prevent relapses [1]. Its activation depends on CYP2D6 metabolism, leading to variable efficacy in individuals with impaired CYP2D6 genotypes, a factor not relevant to tafenoquine [2]. Furthermore, its hemolytic toxicity in G6PD deficiency necessitates screening, a major procurement and implementation consideration that differs significantly from tafenoquine's safety profile [3]. These factors, along with distinct dosing regimens and cost structures, demand a targeted selection process rather than generic substitution.

Quantitative Differentiation of Primaquine Diphosphate: Evidence-Based Procurement Guide


Anti-Relapse Efficacy: 14-Day Primaquine vs. Placebo in Asymptomatic P. vivax

A 14-day course of primaquine diphosphate (0.5 mg/kg/day) completely prevented recurrent asymptomatic P. vivax infections over 12 months, compared to a 29% cumulative incidence in the placebo arm [1].

Antimalarial Efficacy Radical Cure Plasmodium vivax

Safety in G6PD Deficiency: Modeling of Hemoglobin Drop with 5 mg/kg Primaquine

In G6PD-deficient individuals, a total dose of 5 mg/kg primaquine administered over 14 days is predicted to cause a hemoglobin drop of 18-43% (2.7 to 6.5 g/dL from a baseline of 15 g/dL) [1]. This 'slow burn' hemolysis model informs safe administration protocols where G6PD testing is unavailable, a key differentiator from the contraindicated use of tafenoquine in G6PD deficiency [2].

Drug Safety G6PD Deficiency Hemolysis

Pharmacokinetic Profile: Short Half-Life and Enantioselective Metabolism

Primaquine diphosphate exhibits a mean terminal half-life of 5.6 ± 1.0 hours and an absolute bioavailability of 96% [1]. Its metabolism is enantioselective, with (-)-primaquine being more rapidly metabolized to carboxyprimaquine than (+)-primaquine, and almost all carboxyprimaquine in plasma being (-)-cPQ [2]. This contrasts with tafenoquine's much longer half-life of approximately 14 days [3].

Pharmacokinetics Metabolism CYP2D6

Regimen Flexibility and Efficacy: 7-Day vs. 14-Day Low-Dose Primaquine

The EFFORT clinical trial compared a 7-day high-dose primaquine regimen (7 mg/kg total) to the standard 14-day low-dose regimen (3.5 mg/kg total) and found both to be well-tolerated and effective in preventing relapse, with the high-dose regimen showing modest added benefit [1]. This contrasts with tafenoquine's single-dose regimen but highlights primaquine's dosing flexibility based on clinical context.

Dosing Regimen Comparative Efficacy Radical Cure

Optimal Application Scenarios for Primaquine Diphosphate in Research and Malaria Control


Mass Drug Administration (MDA) for Malaria Elimination

Primaquine diphosphate is uniquely suited for mass drug administration campaigns aimed at eliminating Plasmodium falciparum and Plasmodium vivax, due to its gametocytocidal activity and ability to clear hypnozoites. Studies show that adding primaquine to artemisinin combination therapy (ACT) in MDA campaigns dramatically reduces malaria parasite prevalence and slows the spread of artemisinin resistance [1]. Its use in this context is supported by its ability to target the transmission stages of both major malaria species, a capability not shared by most other antimalarials. The 14-day course of primaquine has been shown to be safe and effective in preventing recurrent asymptomatic P. vivax infections when added to MDA [2].

Radical Cure in CYP2D6 Normal Patients Where Chloroquine Resistance Exists

In regions where P. vivax is resistant to chloroquine, primaquine remains the only viable option for radical cure, as tafenoquine's efficacy is compromised when combined with dihydroartemisinin-piperaquine instead of chloroquine [1]. This makes primaquine the essential drug for radical cure in areas like Indonesia and the Western Pacific. Procurement for these regions must prioritize primaquine diphosphate to ensure effective treatment. The requirement for CYP2D6 activation, however, necessitates consideration of patient genetics, as impaired CYP2D6 activity is associated with primaquine failure [2].

Treatment of G6PD-Deficient Patients Without Access to Testing

In settings where quantitative G6PD testing is unavailable, primaquine diphosphate offers a potential, though risky, treatment pathway through the use of a weekly regimen (0.75 mg base/kg for 8 weeks) or through model-guided 'slow burn' hemolysis regimens, such as a 5 mg/kg total dose over 14 days, which is predicted to cause a manageable hemoglobin drop of 18-43% [1]. This contrasts sharply with tafenoquine, which is contraindicated in G6PD deficiency. This application scenario is critical for procurement in resource-limited settings where the prevalence of G6PD deficiency is high but testing is not routine.

Prevention of Relapse in Asymptomatic P. vivax Carriers

Primaquine diphosphate is the only drug proven to prevent relapses from asymptomatic P. vivax infections, which are a major contributor to ongoing transmission. A 14-day course of primaquine (0.5 mg/kg/day) reduced the 12-month cumulative incidence of recurrent infection from 29% to 0% in a placebo-controlled trial [1]. This evidence supports the use of primaquine in targeted treatment programs to clear hypnozoites from asymptomatic carriers, a crucial step in malaria elimination strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Primaquine Diphosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.